molecular formula C12H10O3 B8800244 2-Naphthalenecarboxylic acid, 4-hydroxy-7-methyl-

2-Naphthalenecarboxylic acid, 4-hydroxy-7-methyl-

Cat. No. B8800244
M. Wt: 202.21 g/mol
InChI Key: GKQMUVJVSLZRDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Naphthalenecarboxylic acid, 4-hydroxy-7-methyl- is a useful research compound. Its molecular formula is C12H10O3 and its molecular weight is 202.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Naphthalenecarboxylic acid, 4-hydroxy-7-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Naphthalenecarboxylic acid, 4-hydroxy-7-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Naphthalenecarboxylic acid, 4-hydroxy-7-methyl-

Molecular Formula

C12H10O3

Molecular Weight

202.21 g/mol

IUPAC Name

4-hydroxy-7-methylnaphthalene-2-carboxylic acid

InChI

InChI=1S/C12H10O3/c1-7-2-3-10-8(4-7)5-9(12(14)15)6-11(10)13/h2-6,13H,1H3,(H,14,15)

InChI Key

GKQMUVJVSLZRDE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=CC(=C2C=C1)O)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 860 mg of 4-Acetoxy-7-methyl-naphthalene-2-carboxylic acid ethyl ester in 3 ml ethanol/water (9:1), 12.6 ml of a 1M NaOH was added and stirred for 5 h at RT. Then, the reaction mixture was acidified to pH 2 with diluted hydrochloric acid to precipitate the product. The product was then collected by filtration and dried under reduced pressure. Yield: 550 mg.
Quantity
860 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethanol water
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 8-bromo-4-hydroxy-7-methylnaphthalene-2-carboxylic acid (0.45 g) in ethanol (8 mL) was added palladium-carbon (180 mg) in 3 parts, and the mixture was stirred at room temperature for 2 days under a hydrogen atmosphere. The insoluble material was removed by filtering through a Celite pad, and the filtrate was concentrated to give the title compound (0.32 g).
Name
8-bromo-4-hydroxy-7-methylnaphthalene-2-carboxylic acid
Quantity
0.45 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
180 mg
Type
catalyst
Reaction Step One

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